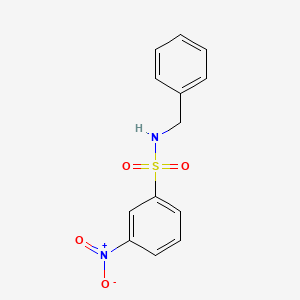

N-benzyl-3-nitrobenzenesulfonamide

Description

N-Benzyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of a 3-nitrobenzenesulfonyl moiety. The compound’s structure combines the electron-withdrawing nitro group (at the meta position of the benzene ring) and the lipophilic benzyl substituent, which influences its physicochemical and biological properties. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with structural modifications tailoring their reactivity and specificity .

Properties

IUPAC Name |

N-benzyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-15(17)12-7-4-8-13(9-12)20(18,19)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVXNQHRTOHOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key analogs include derivatives with variations in substituent type (e.g., benzoyl, chloro, methyl) and nitro group positioning. A comparative overview is provided in Table 1.

Table 1: Comparative Physicochemical Properties of N-Benzyl-3-nitrobenzenesulfonamide and Analogs

Key Observations:

Substituent Effects :

- The benzyl group in this compound increases hydrophobicity compared to the polar benzoyl group in N-benzoyl-3-nitrobenzenesulfonamide. This reduces aqueous solubility but enhances compatibility with organic solvents like DMSO .

- Electron-withdrawing groups (e.g., nitro, chloro) lower pKa values, increasing sulfonamide acidity. For example, N-(3-Chloro-phenyl)-2-nitrobenzenesulfonamide’s chloro substituent further polarizes the molecule, contributing to crystalline stability .

- 2-nitro derivatives (e.g., N-(3-Methyl-phenyl)-2-nitrobenzenesulfonamide) exhibit lower melting points (~162–164°C) due to disrupted crystal packing from ortho substituents .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-benzyl-3-nitrobenzenesulfonamide?

- Methodological Answer : Synthesis requires precise control of reaction parameters. Key steps include:

- Temperature and Solvent Selection : Use anhydrous solvents (e.g., DCM) under inert atmospheres to avoid hydrolysis of the sulfonamide group. Elevated temperatures (>80°C) may accelerate nitro-group side reactions, necessitating monitoring via TLC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from intermediates like unreacted 3-nitrobenzenesulfonyl chloride or N-benzylamine byproducts. Confirm purity via HPLC (>95%) .

- Example Reaction Conditions :

| Reactant | Equivalents | Catalyst | Yield |

|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | 1.2 | Pyridine | 62–73% |

| N-Benzylamine | 1.0 | – | – |

Q. How can researchers validate the structural integrity of N-benzyl-3-nitrobenzenesulfonamide post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : NMR should show distinct peaks for the benzyl group (δ 4.2–4.5 ppm, –CH–) and aromatic protons (δ 7.5–8.5 ppm). NMR confirms the sulfonamide carbonyl (δ ~125 ppm) .

- Mass Spectrometry : ESI-MS should match the molecular ion [M+H] at m/z 307.1 (CHNOS). Deviations >0.1 Da suggest impurities .

- X-ray Crystallography : Resolve ambiguities in nitro-group orientation (e.g., para vs. meta substitution). SHELX refinement tools are recommended for structural validation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) for N-benzyl-3-nitrobenzenesulfonamide be resolved?

- Methodological Answer :

- Multi-software Validation : Cross-validate using SHELXL (for small-molecule refinement) and PLATON (for symmetry checks). Discrepancies in C–S bond lengths (expected: ~1.76 Å) may indicate twinning or disorder .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, a reported C–N bond length of 1.45 Å in the benzyl group vs. 1.42 Å in the sulfonamide moiety may require Hirshfeld surface analysis to confirm intramolecular interactions .

Q. What mechanistic insights govern the reactivity of the nitro group in N-benzyl-3-nitrobenzenesulfonamide during substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor nitro-group reduction (e.g., using Pd/C and H) via in situ FTIR to track intermediate formation. The electron-withdrawing nitro group slows nucleophilic substitution at the sulfonamide sulfur .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict activation barriers for nitro-group transformations. For example, nitro-to-amine reduction has a ΔG of ~25 kcal/mol, aligning with experimental Arrhenius parameters .

Q. How does N-benzyl-3-nitrobenzenesulfonamide interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to NLRP3 inflammasome (a common sulfonamide target). The nitro group may form π-stacking with Phe411, while the benzyl group occupies a hydrophobic pocket .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (k/k) with proteins like carbonic anhydrase. Reported K values range from 10–100 nM for similar sulfonamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Benchmarking : Compare computed shifts (GIAO/DFT) with experimental NMR. Deviations >0.3 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility .

- Dynamic NMR : Variable-temperature studies can identify rotamers in the benzyl group, which may explain split signals in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.